Cas no 28168-10-7 (Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-)
28168-10-7 structure
Product Name:Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-
CAS No:28168-10-7
MF:C15H18O2
MW:230.302224636078
CID:283512
PubChem ID:163312
Update Time:2025-04-19
Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-
- 2-[4-(cyclohexen-1-yl)phenyl]propanoic acid
- 2-[4-(1-cyclohexen-1-yl)-phenyl]propionic acid
- 47-210 [as sodium]
- 4-Cyclohexenylhydratropasaeure
- p-1-cyclohexen-1-ylhydratropic acid
- tetriprofen
- Tetriprofen [INN]
- UNII-8JG5454O0D
- Hydratropic acid, P-1-cyclohexen-1-yl-, (+)-
- 4-1-Cyclohexen-1-ylhydratropasaeure
- (-)-4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
- G97SCV6KL6
- Q27270631
- Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-alpha-methyl-, (-)-
- SCHEMBL2110518
- 28168-10-7
- CVBPQTZKZQWEFX-UHFFFAOYSA-N
- 2-(4-(CYCLOHEXEN-1-YL)PHENYL)PROPANOIC ACID
- 2-(2',3',4',5'-Tetrahydro[1,1'-biphenyl]-4-yl)propanoic acid
- (+)-4-(1-Cyclohexen-1-yl)-alpha-methylbenzeneacetic acid
- BENZENEACETIC ACID, 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYL-, (+)-
- Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-.alpha.-methyl-
- (-)-4-(1-Cyclohexen-1-yl)-alpha-methylbenzeneacetic acid
- Hydratropic acid, P-1-cyclohexen-1-yl-, (-)-
- CHEMBL2104691
- 2-[4-(1-Cyclohexen-1-yl)phenyl]propionic acid
- Benzeneacetic acid, 4-(1-cyclohexen-1-yl)-alpha-methyl-, (+)-
- (+)-4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
- NS00120849
- UNII-D4D4P67PK9
- 28268-44-2
- alpha-[para-(1-cyclohexenyl)-phenyl]-propionic acid
- D4D4P67PK9
- Hydratropic acid, p-1-cyclohexen-1-yl-
- BENZENEACETIC ACID, 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYL-, (-)-
- Tetriprofen, (+)-
- 28268-43-1
- 8JG5454O0D
- DTXSID20865416
- Tetriprofen, (-)-
- UNII-G97SCV6KL6
- 4-(1-CYCLOHEXEN-1-YL)-.ALPHA.-METHYLBENZENEACETIC ACID
-
- Inchi: 1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)
- InChI Key: CVBPQTZKZQWEFX-UHFFFAOYSA-N
- SMILES: OC(C(C)C1C=CC(=CC=1)C1=CCCCC1)=O
Computed Properties
- Exact Mass: 230.13100
- Monoisotopic Mass: 230.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 3.83210
Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl- Related Literature
-
Xiao-Yue Chen,Xiao-Xue Nie,Yichen Wu,Peng Wang Chem. Commun. 2020 56 5058
28168-10-7 (Benzeneacetic acid,4-(1-cyclohexen-1-yl)-a-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk